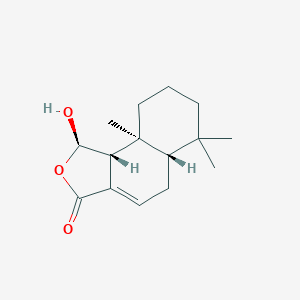
4-ethyl-N,N-Dimethylcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N,N-DMC (hydrochloride) is a potential stimulatory designer drug that is of the amphetamine and cathinone chemical classes. It is structurally related to 4-methylmethcathinone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Structural Analysis
A study conducted by Kuś et al. (2016) provides a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride. This research employed nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. The findings are crucial for identifying these compounds in forensic contexts, contributing significantly to the field of forensic toxicology (Kuś et al., 2016).
Stability and Degradation Pathways
Research by Tsujikawa et al. (2012) focused on the degradation pathways of 4-methylmethcathinone (4-MMC) in alkaline solutions. The study also investigated the stability of various methcathinone analogs, including N,N-dimethylcathinone, in different pH solutions. This research provides valuable insights into the chemical stability of these compounds, which is essential for both forensic analysis and pharmacokinetic studies (Tsujikawa et al., 2012).
Metabolite Identification and Pharmacokinetics
A study by Helfer et al. (2015) elucidated the metabolites of the psychoactive substance 4-methyl-N-ethcathinone (4-MEC) in human urine and liver microsomes. The identification of metabolites using advanced techniques like GC-MS and LC-HR-MS/MS is crucial for understanding the pharmacokinetics and potential toxicity of cathinones (Helfer et al., 2015).
Forensic Drug Analysis
Cheng and Wong (2019) provided insights into forensic drug analysis, focusing on chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC). They developed methods to differentiate these compounds from their positional isomers, which is crucial for accurate identification in drug seizures (Cheng & Wong, 2019).
Metabolic Profiling
A study by Lopes et al. (2021) on the metabolic profile of synthetic cathinones, including N,N-dimethylcathinone, in liver microsomes, is significant for identifying selective biomarkers. This research aids in understanding the metabolism of these compounds and their potential impact on health (Lopes et al., 2021).
Eigenschaften
Produktname |
4-ethyl-N,N-Dimethylcathinone (hydrochloride) |
|---|---|
Molekularformel |
C13H19NO · HCl |
Molekulargewicht |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-11-6-8-12(9-7-11)13(15)10(2)14(3)4;/h6-10H,5H2,1-4H3;1H |
InChI-Schlüssel |
XPMFCKHKLXXVQI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C(C(C)N(C)C)=O)C=C1.Cl |
Synonyme |
4-ethyl-N,N-DMC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



